molecular formula C20H22ClNO5S B254651 methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B254651
M. Wt: 423.9 g/mol
InChI Key: MMDNVZLWXLVBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenoxy group, and multiple methyl and acetyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, chlorination, and the introduction of the phenoxy and acetyl groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Chlorination: Introduction of the chlorine atom to the phenoxy group can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate: shares similarities with other thiophene derivatives and chlorinated phenoxy compounds.

Uniqueness

  • The unique combination of the thiophene ring, chlorinated phenoxy group, and multiple methyl and acetyl substituents distinguishes this compound from other similar molecules. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22ClNO5S

Molecular Weight

423.9 g/mol

IUPAC Name

methyl 5-acetyl-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO5S/c1-9-7-14(8-10(2)16(9)21)27-13(5)18(24)22-19-15(20(25)26-6)11(3)17(28-19)12(4)23/h7-8,13H,1-6H3,(H,22,24)

InChI Key

MMDNVZLWXLVBCF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC

Origin of Product

United States

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